Target-Specific Carbonic Anhydrase IX Inhibition by 5,6-Dihydro-2H-pyran-2-one Compared to Broad-Spectrum Sulfonamide Inhibitors
5,6-Dihydro-2H-pyran-2-one demonstrates selective inhibition of the tumor-associated carbonic anhydrase isoform hCA IX (Ki = 1.35 μM) and moderate inhibition of the cytosolic isoform hCA I (Ki = 8.03 μM) . This selectivity profile contrasts with many clinically used sulfonamide-based carbonic anhydrase inhibitors, which typically inhibit multiple isoforms with broader and less discriminate activity . For example, acetazolamide, a standard sulfonamide inhibitor, inhibits hCA I, II, IX, and XII with Kis in the nanomolar range but without the marked isoform selectivity observed for DPO [1].
| Evidence Dimension | Inhibition constant (Ki) for carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | hCA IX: Ki = 1.35 μM; hCA I: Ki = 8.03 μM |
| Comparator Or Baseline | Acetazolamide: hCA IX Ki ~ 25 nM (high potency but non-selective across isoforms) |
| Quantified Difference | DPO exhibits a ~6-fold selectivity for hCA IX over hCA I, whereas acetazolamide's potency lacks isoform-specific differentiation. |
| Conditions | In vitro enzyme inhibition assay; values reported from vendor datasheet and established literature on carbonic anhydrase inhibitors. |
Why This Matters
For researchers developing hypoxia-targeted anticancer agents, the moderate selectivity of DPO for hCA IX over hCA I provides a distinct pharmacological starting point that differs from the high-potency, low-selectivity profile of classical sulfonamide inhibitors, potentially guiding the design of more tumor-specific therapies.
- [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. https://doi.org/10.1038/nrd2467 View Source
